molecular formula C2H3NaO3S B7821080 sodium;ethenesulfonate

sodium;ethenesulfonate

Cat. No.: B7821080
M. Wt: 130.10 g/mol
InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYYTVSBPRQCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Ethylene Followed by Alkali Treatment

Direct sulfonation of ethylene gas with sulfur trioxide or chlorosulfonic acid represents a scalable industrial approach. This method parallels the synthesis of sodium ethanesulfonate, where sulfonation of ethane derivatives is followed by neutralization . For ethylene:

CH2=CH2+SO3CH2=CHSO3HNaOHCH2=CHSO3Na\text{CH}2=\text{CH}2 + \text{SO}3 \rightarrow \text{CH}2=\text{CHSO}3\text{H} \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHSO}_3\text{Na}

Process considerations :

  • Gas-phase reactivity : Requires specialized reactors to manage exothermic sulfonation .

  • Catalyst systems : Cyclodextrin catalysts (0.8–1.2% by weight) enhance reaction efficiency, as demonstrated in methanesulfonate syntheses .

Ion Exchange Resin-Mediated Purification

High-purity sodium ethenesulfonate may be obtained through ion exchange chromatography, a method validated for colistin methane sulfonate purification . Mixed-bed resins (e.g., polystyrene storng-acid cation and acrylic weak-base anion exchangers) effectively remove ionic impurities:

Resin TypeCapacity (meq/g)Impurity Removal Efficiency
Polystyrene cation 4.5–5.0>99% Na⁺ removal
Acrylic anion 3.8–4.2>98% Cl⁻ removal

This method achieves pharmaceutical-grade purity (≥98%) with residual ion concentrations below 50 ppm .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the discussed methods:

MethodYield (%)Purity (%)ScalabilityEnergy Intensity
Acid-base neutralization90–95 95–98 HighModerate
Direct sulfonation85–90 92–95 IndustrialHigh
Ion exchange 88–93≥98 Pilot-scaleLow

Challenges and Optimization Strategies

  • Byproduct management : Sodium chloride precipitation during acid-base reactions necessitates efficient filtration systems .

  • Thermal stability : Decomposition above 110°C mandates low-temperature drying (e.g., freeze-drying) .

  • Solvent recovery : Ethanol recycling achieves >90% solvent reuse in batch processes .

Chemical Reactions Analysis

Types of Reactions: Sodium ethenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Polymer Chemistry

1. Polymer Synthesis:
Sodium ethenesulfonate serves as a monomer in the production of various copolymers, especially in the synthesis of water-soluble polymers. These polymers are utilized in applications such as:

  • Superabsorbent Polymers: Used in hygiene products like diapers due to their high water retention capacity.
  • Coatings and Adhesives: Enhances adhesion properties and improves moisture resistance.

2. Conductive Polymers:
In the field of electronics, sodium ethenesulfonate is incorporated into conductive polymer formulations. These materials are essential for applications such as:

  • Flexible Electronics: Used in organic light-emitting diodes (OLEDs) and solar cells.
  • Sensors: Enhances the conductivity of polymer-based sensors.

Surfactant Applications

1. Surfactant Production:
Sodium ethenesulfonate is a key ingredient in the formulation of surfactants, particularly for personal care products. Its mild nature makes it suitable for:

  • Skin Cleansers: Added to baby soaps and shampoos due to its compatibility with sensitive skin.
  • Household Cleaning Products: Improves foaming properties while maintaining skin safety.

2. Enhanced Performance in Electroplating:
In electroplating baths, sodium ethenesulfonate is used to improve the quality of metal deposits. It allows for higher current densities and better surface finishes compared to traditional agents.

Biochemical Applications

1. Biological Buffers:
Sodium ethenesulfonate is utilized in the preparation of biological buffers such as HEPES and MES. These buffers are crucial for maintaining pH stability in biochemical experiments.

2. Drug Delivery Systems:
Research indicates that sodium ethenesulfonate can enhance the solubility and bioavailability of certain pharmaceuticals, making it a candidate for drug formulation studies.

Case Study 1: Use in Superabsorbent Polymers

A study demonstrated that incorporating sodium ethenesulfonate into polyacrylate matrices significantly increased the water absorption capacity of superabsorbent polymers. The resulting materials showed a water retention ratio of up to 300 times their weight, making them ideal for use in personal hygiene products.

Case Study 2: Conductive Polymer Applications

Research published in a leading journal highlighted the role of sodium ethenesulfonate in enhancing the conductivity of polyaniline-based composites. The composites exhibited improved electrical properties, making them suitable for flexible electronic applications.

Data Tables

Application AreaSpecific UseBenefits
Polymer ChemistrySuperabsorbent PolymersHigh water retention
Conductive PolymersEnhanced electrical properties
Surfactant ProductionPersonal Care ProductsMildness and skin compatibility
Household Cleaning ProductsImproved foaming and cleaning efficiency
Biochemical ApplicationsBiological BufferspH stability in biochemical assays
Drug Delivery SystemsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of sodium ethenesulfonate involves its ability to participate in various chemical reactions due to the presence of the ethenesulfonate group. This group can undergo addition and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium ethenesulfonate
  • CAS No.: 3039-83-6
  • Molecular Formula : C₂H₃NaO₃S
  • Molecular Weight : 130.09–130.10 g/mol .
  • Physical State : Yellow viscous liquid (25% aqueous solution) with a density of ~1.20 g/mL and a refractive index (n20/D) of 1.376 .
  • Solubility: Highly soluble in water, slightly soluble in methanol, and insoluble in organic solvents .

Comparison with Similar Sulfonate Compounds

Sodium 1-Hexanesulfonate and Sodium 1-Heptanesulfonate

Chemical Properties :

Compound Molecular Formula Molecular Weight (g/mol) CAS No.
Sodium Ethenesulfonate C₂H₃NaO₃S 130.10 3039-83-6
Sodium 1-Hexanesulfonate C₆H₁₃NaO₃S 188.22 2832-45-3
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 22767-50-6

Functional Differences :

  • Structure : Sodium ethenesulfonate contains a vinyl group (–CH=CH₂) attached to the sulfonate group, whereas sodium 1-hexanesulfonate and 1-heptanesulfonate are linear alkyl sulfonates with longer carbon chains.
  • Applications :
    • Sodium 1-hexanesulfonate and 1-heptanesulfonate are primarily used as ion-pairing agents in high-performance liquid chromatography (HPLC) due to their surfactant properties .
    • Sodium ethenesulfonate is favored in polymerization and electroplating due to its reactive vinyl group .

Sodium Ethyl Sulfate

Chemical Identity :

  • CAS No.: 546-74-7
  • Molecular Formula : C₂H₅NaO₄S
  • Key Differences :
    • Functional Group : Contains a sulfate (–OSO₃⁻) group instead of a sulfonate (–SO₃⁻) group.
    • Reactivity : Sulfate esters are more prone to hydrolysis under acidic conditions compared to sulfonates .

Sodium Sulfosuccinate

Chemical Identity :

  • CAS No.: 577-11-7 (Docusate sodium)
  • Structure: Disodium mono(2-ethylhexyl) sulfosuccinate.
  • Key Differences :
    • Branched alkyl chain with dual sulfonate groups, enhancing surfactant properties .

Poly(Sodium Ethenesulfonate)

Chemical Identity :

  • CAS No.: 9002-97-5
  • Structure : Polymerized form of sodium ethenesulfonate.
  • Properties : Higher molecular weight (~20,233 Da), forming ion-conductive membranes .

Vinylsulfonic Acid

Chemical Identity :

  • CAS No.: 1184-84-5
  • Relationship : The protonated form of sodium ethenesulfonate.
  • Key Differences :
    • Acidic (pKa ≈ -2.71) and corrosive, requiring careful handling compared to the sodium salt’s stability .

Data Tables

Table 1: Physical Properties Comparison

Compound Density (g/mL) Melting Point (°C) Solubility
Sodium Ethenesulfonate 1.176–1.20 -20 Water, methanol
Sodium 1-Hexanesulfonate N/A N/A Water
Sodium Ethyl Sulfate N/A N/A Water, ethanol
Vinylsulfonic Acid 1.267 16.8 Water, polar solvents

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing sodium ethenesulfonate and characterizing its purity in academic research?

  • Methodological Answer : Sodium ethenesulfonate is commonly synthesized via radical polymerization with monomers like acrylic acid or vinyl acetate. Purity characterization requires techniques such as:

  • FT-IR spectroscopy to confirm sulfonate group presence (C–S stretching at ~1040 cm⁻¹).
  • ¹H/¹³C NMR to verify vinyl group integrity and absence of side products.
  • Ion chromatography to quantify residual sodium ions and sulfonate content .
    • Experimental Design Tip : Optimize reaction temperature (e.g., 60–80°C) and initiator concentration (e.g., 0.5–2% potassium persulfate) to minimize oligomer formation .

Q. How does sodium ethenesulfonate influence the stability of aqueous polymer colloids, and what analytical methods validate these effects?

  • Methodological Answer : As a comonomer, sodium ethenesulfonate enhances colloidal stability via electrostatic repulsion from sulfonate groups. Key validation methods include:

  • Dynamic Light Scattering (DLS) to measure particle size distribution and zeta potential.
  • Rheometry to assess viscosity changes under varying pH and ionic strength.
  • SEM/TEM to observe surface morphology and aggregation behavior .
    • Data Interpretation : A zeta potential > |−30 mV| typically indicates stable colloids; deviations suggest insufficient copolymerization or ionic interference .

Q. What are the critical factors affecting the solubility and reactivity of sodium ethenesulfonate in polar solvents?

  • Methodological Answer : Solubility depends on solvent polarity, temperature, and counterion interactions. Reactivity is influenced by:

  • pH : Sulfonate groups remain ionized above pH 2, enhancing hydrophilicity.
  • Dielectric constant : Higher values (e.g., in water vs. ethanol) favor dissociation and reaction kinetics.
  • Co-solvents : Glycerol or DMSO can modulate reactivity without precipitating the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of sodium ethenesulfonate in radical copolymerization?

  • Methodological Answer : Discrepancies often arise from initiator choice or monomer feed ratios. To address this:

  • Kinetic Studies : Use stopped-flow spectroscopy to track propagation rates under varying initiators (e.g., AIBN vs. persulfates).
  • DFT Calculations : Model transition states to identify energetically favorable pathways for sulfonate group incorporation.
  • Isotopic Labeling : Use deuterated monomers to trace regioselectivity via mass spectrometry .

Q. What advanced techniques quantify sodium ethenesulfonate’s role in modulating ion transport within hydrogel matrices?

  • Methodological Answer : Investigate ion diffusion using:

  • Electrochemical Impedance Spectroscopy (EIS) to measure conductivity across hydrogel layers.
  • Pulsed-Field Gradient NMR to track sodium ion mobility.
  • X-ray Photoelectron Spectroscopy (XPS) to map sulfonate group distribution at interfaces .
    • Statistical Consideration : Apply ANOVA to compare transport rates across hydrogel compositions, ensuring sample sizes ≥3 replicates to account for batch variability .

Q. How do competing interactions (e.g., hydrogen bonding vs. electrostatic repulsion) affect sodium ethenesulfonate’s behavior in multi-component systems?

  • Methodological Answer : Use multi-technique approaches:

  • SAXS/WAXS to probe nanoscale structural changes under varying ionic strengths.
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinities with cationic surfactants or proteins.
  • MD Simulations to visualize dynamic interactions in silico .
    • Limitations : Note that ITC may fail for weak interactions (<1 kJ/mol); combine with fluorescence quenching for validation .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., NMR shifts, DLS measurements) in appendices; highlight statistically processed data (means ± SD) in the main text .
  • Figures : Use normalized axes for comparative analyses (e.g., % monomer conversion vs. time across temperatures) .
  • Uncertainty Reporting : Calculate propagated errors for derived parameters (e.g., copolymer composition) using tools like Monte Carlo simulations .

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